7-(difluoromethyl)-N-(2,3-dimethylphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Description
“7-(difluoromethyl)-N-(2,3-dimethylphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Properties
Molecular Formula |
C23H20F2N4O |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
7-(difluoromethyl)-N-(2,3-dimethylphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C23H20F2N4O/c1-13-7-9-16(10-8-13)19-11-20(21(24)25)29-22(27-19)17(12-26-29)23(30)28-18-6-4-5-14(2)15(18)3/h4-12,21H,1-3H3,(H,28,30) |
InChI Key |
GWFDZQQVNKHQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=CC=CC(=C4C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(difluoromethyl)-N-(2,3-dimethylphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” typically involves multi-step organic reactions. The key steps may include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the difluoromethyl group: This step may involve the use of difluoromethylating agents under specific conditions.
Attachment of the phenyl groups: This can be done through coupling reactions using suitable reagents and catalysts.
Formation of the carboxamide group: This step may involve the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“7-(difluoromethyl)-N-(2,3-dimethylphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “7-(difluoromethyl)-N-(2,3-dimethylphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 7-(trifluoromethyl)-N-(2,3-dimethylphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 7-(chloromethyl)-N-(2,3-dimethylphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Uniqueness
“7-(difluoromethyl)-N-(2,3-dimethylphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
